2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde chemical properties
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde chemical properties
An In-depth Technical Guide to 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde (CAS No. 1186663-54-6), a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The document details its physicochemical properties, spectroscopic profile, synthesis protocols, chemical reactivity, and applications. As a key intermediate, this compound serves as a versatile scaffold for the development of complex organic molecules, particularly in the pharmaceutical industry for creating novel therapeutic agents.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support advanced research and application.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyrazole derivatives are recognized as a "privileged scaffold" due to their wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is a bifunctional aromatic compound that combines the reactivity of an aldehyde with the unique electronic and steric properties of a chloro-substituted phenylpyrazole moiety.
This unique combination of functional groups makes it an exceptionally valuable intermediate. The aldehyde group serves as a handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and condensations, while the phenylpyrazole core is a common feature in many kinase inhibitors and other targeted therapies.[1][3][4] This guide elucidates the core chemical properties and synthetic utility of this compound, providing a foundational resource for its application in complex molecular design.
Physicochemical and Safety Profile
Accurate characterization is the cornerstone of reproducible chemical science. The fundamental properties of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1186663-54-6 | [1][5][6] |
| Molecular Formula | C₁₀H₇ClN₂O | [1][6] |
| Molecular Weight | 206.63 g/mol | [6] |
| Appearance | Solid | [6] |
| Purity | ≥95% | [6] |
| IUPAC Name | 2-chloro-4-(1H-pyrazol-1-yl)benzaldehyde | [6] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [1] |
Safety and Handling
As a reactive chemical intermediate, proper handling is mandatory. The compound is classified with the following hazards:
-
Harmful if swallowed (H302).[7]
Precautionary Measures:
-
Use only in a well-ventilated area and avoid breathing dust/fumes.[6][8]
-
Wear protective gloves, clothing, and eye/face protection.[7]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[7][9]
-
Standard first-aid measures should be followed in case of inhalation, skin contact, or ingestion.[7][10]
-
Store in a tightly closed container in a dry, cool place.[9]
Spectroscopic Profile: The Molecular Fingerprint
The structural elucidation of organic compounds relies on a combination of spectroscopic techniques.[11] While a specific, published spectrum for this exact compound is not available, its structure allows for a confident prediction of its key spectral features based on well-established principles of organic spectroscopy.[12][13]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aldehyde proton (-CHO) would appear as a singlet far downfield, typically in the δ 9.8-10.2 ppm range. The protons on the pyrazole ring would produce three signals in the aromatic region, likely between δ 7.5 and 8.5 ppm. The three protons on the benzaldehyde ring would also appear in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns determined by their coupling with each other.
-
¹³C NMR Spectroscopy: The carbon spectrum would be characterized by a highly deshielded signal for the aldehyde carbonyl carbon, expected around δ 190 ppm. Aromatic and pyrazole carbons would appear in the δ 110-150 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1700-1710 cm⁻¹. Additional key peaks would include C-H stretching from the aromatic rings and the aldehyde (around 2720 cm⁻¹ and 2820 cm⁻¹), and C=C/C=N stretching from the aromatic and pyrazole rings in the 1450-1600 cm⁻¹ region.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula. The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 206. A characteristic isotopic pattern (M+2 peak) at m/z ≈ 208, with an intensity approximately one-third of the M⁺ peak, would be observed due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom.
Synthesis and Purification
The synthesis of substituted pyrazoles can be achieved through various established routes, often involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[2][15] For N-aryl pyrazoles such as the title compound, a common strategy is the coupling of a substituted aryl halide with pyrazole.
Representative Synthetic Pathway
A plausible and efficient synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction between 2-chloro-4-fluorobenzaldehyde and pyrazole. The fluorine atom at the para position is activated towards substitution by the electron-withdrawing aldehyde group.
Caption: General workflow for the synthesis of the title compound via SₙAr.
Detailed Experimental Protocol
Causality: This protocol leverages the high reactivity of an activated aryl fluoride for an efficient SₙAr reaction. Dimethylformamide (DMF) is chosen as the solvent for its high boiling point and ability to dissolve both the organic substrates and the inorganic base. Potassium carbonate is a cost-effective base sufficient to deprotonate pyrazole, generating the nucleophile in situ.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-fluorobenzaldehyde (1.0 eq), 1H-pyrazole (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Heating: Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting material (2-chloro-4-fluorobenzaldehyde) spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.[16]
Chemical Reactivity and Key Reactions
The molecule possesses three primary sites of reactivity: the aldehyde carbonyl, the pyrazole ring, and the chloro-substituted benzene ring. This trifecta of functionality allows for diverse and selective chemical modifications.
Caption: Key reactive sites and potential transformations of the title compound.
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Reactions of the Aldehyde Group: The aldehyde is the most reactive functional group. It readily undergoes nucleophilic addition and condensation reactions.[3] This makes it an ideal precursor for synthesizing imines, oximes, hydrazones, and, via reductive amination, a wide range of secondary and tertiary amines. It can also be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.
-
Reactions of the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The positions for substitution are directed by the existing chloro, aldehyde, and pyrazole groups.
-
Reactions involving the Pyrazole Moiety: The pyrazole ring itself is relatively stable but can influence the overall electronic properties of the molecule, contributing to its biological activity through hydrogen bonding and π-stacking interactions.[2]
Applications in Drug Discovery and Organic Synthesis
The true value of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde lies in its role as a versatile building block.[1] The pyrazole scaffold is a cornerstone of modern drug discovery, and this intermediate provides a direct route to incorporating this important pharmacophore.[4][17]
-
Pharmaceutical Intermediate: It is a key component in the synthesis of complex molecules with potential therapeutic applications.[1] Compounds containing the phenylpyrazole core have been investigated for anticancer, antimicrobial, and anti-inflammatory activities.[3][17] For instance, it can be used in the synthesis of kinase inhibitors, where the pyrazole ring often acts as a hinge-binding motif.[4] A patent trail reveals its use as an intermediate in the synthesis of more complex benzonitrile derivatives with potential applications in treating androgen receptor (AR) dependent conditions.[18]
-
Agrochemicals: The biological activity of pyrazole derivatives extends to agrochemicals, where they are used in the development of novel pesticides and herbicides.[3]
-
Material Science: The unique electronic properties conferred by the conjugated heterocyclic system suggest potential applications in the development of novel organic materials.[2][3]
Conclusion
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is a high-value synthetic intermediate with a well-defined chemical profile. Its strategic combination of a reactive aldehyde, a stable phenylpyrazole core, and a chloro-substituent provides a powerful platform for synthetic diversification. The methodologies for its synthesis are robust, and its reactivity is predictable, making it a reliable tool for researchers in drug discovery, agrochemistry, and material science. A thorough understanding of its properties, as detailed in this guide, is essential for unlocking its full potential in the creation of novel and complex molecular architectures.
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